Agomelatine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

阿戈美拉汀盐酸盐的合成涉及多个步骤,从前体化合物开始。关键步骤包括:

核心结构的形成: 这涉及在受控条件下反应特定的芳香族化合物,以形成阿戈美拉汀的核心结构。

官能团修饰: 通过烷基化、酰化和还原等反应引入或修饰各种官能团。

盐酸盐的形成: 最后一步涉及通过使游离碱与盐酸反应形成盐酸盐.

工业生产方法

阿戈美拉汀盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程针对产率和纯度进行了优化,包括:

间歇反应: 使用大型间歇反应器进行化学反应。

纯化: 采用结晶、过滤和色谱等技术纯化化合物。

质量控制: 严格的质量控制措施到位,以确保最终产品的均一性和纯度.

化学反应分析

反应类型

阿戈美拉汀盐酸盐经历了各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成氧化衍生物。

还原: 还原反应可以修饰分子中的某些官能团。

取代: 取代反应可以在芳香环上的特定位置发生.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在受控条件下使用卤素和亲核试剂等试剂.

主要产品

科学研究应用

Major Depressive Disorder

Agomelatine is primarily indicated for the treatment of major depressive episodes in adults. A meta-analysis demonstrated its efficacy comparable to SSRIs like paroxetine and sertraline, with significant improvements noted in patients with severe depression .

Efficacy Studies:

- Short-term Efficacy: Ten placebo-controlled trials have shown significant efficacy in six studies, particularly in patients with severe depression .

- Long-term Efficacy: A relapse prevention study indicated sustained antidepressant efficacy over time .

Table 1: Summary of Efficacy Studies on Agomelatine

| Study Type | Number of Patients | Efficacy Rate (%) | Comparison Group |

|---|---|---|---|

| Placebo-Controlled Trials | Varies | 73.5 (response) | Placebo |

| Meta-analysis | 21 antidepressants | Comparable to SSRIs | SSRIs |

| Long-term Follow-up | Varies | Sustained efficacy | N/A |

Anhedonia and Somatic Symptoms

Recent studies have evaluated agomelatine's impact on anhedonia and somatic symptoms among patients with MDD. A prospective study involving 93 patients found significant improvements in anhedonia scores and somatic symptoms after nine weeks of treatment .

Case Study Insights:

- Response Rates: The study reported a response rate of 73.5% and remission rate of 39.7% after nine weeks.

- Quality of Life Improvement: Quality of life scores improved significantly, indicating broader therapeutic benefits beyond mood enhancement .

Table 2: Treatment Outcomes for Anhedonia and Somatic Symptoms

| Measurement Tool | Baseline Score | Week 9 Score | p-value |

|---|---|---|---|

| HAMD-17 Total Score | Varies | Significant decrease | <0.001 |

| Arizona Sexual Dysfunction Scale | Varies | Significant decrease | <0.001 |

| Q-LES-Q-SF Score | Varies | Significant increase | <0.001 |

Circadian Rhythm Disorders

Agomelatine has been shown to resynchronize circadian rhythms in animal models and has potential applications in treating circadian rhythm sleep disorders like delayed sleep phase syndrome . Its ability to induce phase shifts in sleep patterns makes it a candidate for further research in this area.

Safety Profile

Agomelatine is generally well-tolerated, with a lower incidence of sexual side effects compared to SSRIs. However, it is contraindicated in patients with liver impairment due to potential hepatotoxic effects observed in clinical trials . Regular monitoring of liver function is recommended during treatment.

Table 3: Common Adverse Effects Associated with Agomelatine

| Adverse Effect | Incidence (%) |

|---|---|

| Increased ALT/AST | 1.2% (25 mg) |

| Hepatic failure | Rare |

| Skin reactions (e.g., eczema) | Uncommon |

作用机制

阿戈美拉汀盐酸盐通过以下机制发挥作用:

在MT1和MT2受体上的激动作用: 这种作用有助于重同步昼夜节律并改善睡眠模式。

在5-HT2C受体上的拮抗作用: 这导致前额叶皮层中去甲肾上腺素和多巴胺的释放增加,有助于其抗抑郁作用

相似化合物的比较

类似化合物

褪黑素: 一种调节睡眠-觉醒周期的天然激素。

拉美替隆: 一种褪黑素受体激动剂,用于治疗失眠。

独特性

阿戈美拉汀盐酸盐的独特性在于它既是褪黑素受体激动剂又是5-羟色胺受体拮抗剂。 这种作用的结合使其在治疗伴有昼夜节律紊乱的重度抑郁症方面特别有效 .

生物活性

Agomelatine hydrochloride is a novel antidepressant that has garnered attention due to its unique mechanism of action, which involves both melatonergic and serotonergic pathways. This article explores the biological activity of agomelatine, focusing on its pharmacodynamics, clinical efficacy, and potential therapeutic applications.

Agomelatine acts primarily as an agonist at the melatonin receptors MT1 and MT2, with high affinity (K_i values of approximately 0.1 nM and 0.12 nM, respectively) . In addition to its melatonergic activity, agomelatine also functions as an antagonist at the serotonin 5-HT2C and 5-HT2B receptors (K_i values of 631 nM and 660 nM, respectively) . This dual action contributes to its antidepressant effects and its ability to resynchronize circadian rhythms.

Key Biological Activities:

- Melatonergic Agonism: Enhances sleep quality and regulates circadian rhythms.

- Serotonergic Antagonism: Increases norepinephrine and dopamine availability in the prefrontal cortex, contributing to antidepressant effects.

- Neuroprotective Effects: Induces neurogenesis and cell proliferation in neuronal cultures .

Pharmacological Profile

Agomelatine's pharmacological profile distinguishes it from traditional antidepressants. It does not inhibit monoamine uptake and shows no significant affinity for adrenergic, histaminergic, cholinergic, or dopaminergic receptors . This specificity may lead to a favorable side effect profile compared to standard SSRIs.

Table 1: Comparison of Agomelatine with Traditional Antidepressants

| Feature | Agomelatine | SSRIs |

|---|---|---|

| Mechanism | Melatonergic agonist + Serotonin antagonist | Serotonin reuptake inhibitor |

| Sleep Architecture | Improves significantly | Often disrupts sleep |

| Sexual Side Effects | Fewer | Common |

| Withdrawal Symptoms | None reported | Common |

| Liver Function Monitoring | Required | Not typically required |

Clinical Evidence

Clinical trials have demonstrated the efficacy of agomelatine in treating major depressive disorder (MDD). A notable study indicated that patients receiving a dosage of 25 mg/day showed significant improvements in depression scores compared to placebo within two weeks . The Hamilton Depression Rating Scale (HAM-D) scores decreased significantly in agomelatine-treated patients, demonstrating its rapid onset of action.

Case Study Highlights:

- Study Design: Double-blind, placebo-controlled trials.

- Participants: Adults diagnosed with MDD.

- Results:

Neuroprotective Properties

Research indicates that agomelatine may also exert neuroprotective effects by reducing oxidative stress and promoting neuronal survival. In vitro studies have shown that agomelatine can reduce apoptosis in PC12 cells by modulating glutathione levels and reactive oxygen species . This suggests potential applications beyond depression, including neurodegenerative disorders.

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Agomelatine hydrochloride in preclinical studies?

- Methodological Answer : this compound synthesis typically involves coupling 3,4-dihydro-7-methoxy-1-naphthyl ethylamine with acetic anhydride, followed by hydrochloride salt formation. Characterization requires HPLC for purity assessment (>98%), mass spectrometry for molecular weight confirmation (C₁₅H₁₈N₂O₂·HCl; MW 302.78), and NMR for structural validation (e.g., singlet peaks for methoxy groups at δ 3.8 ppm) . For regulatory compliance, impurity profiling (e.g., Agomelatine Impurity 1 Hydrochloride) must align with ICH guidelines, including forced degradation studies under acidic/oxidative conditions .

Q. How does this compound’s dual mechanism (MT1/MT2 agonism and 5-HT2C antagonism) influence experimental design in depression models?

- Methodological Answer : In rodent models (e.g., chronic mild stress), prioritize dose-response studies (10–50 mg/kg, oral) to separate melatoninergic vs. serotonergic effects. Use selective receptor antagonists (e.g., luzindole for MT1/MT2 or SB-242084 for 5-HT2C) to isolate pathways. Behavioral endpoints (forced swim test, sucrose preference) should be paired with neurochemical assays (ELISA for BDNF, microdialysis for 5-HT levels) .

Q. What are the best practices for ensuring reproducibility in this compound pharmacokinetic studies?

- Methodological Answer : Standardize animal strains (e.g., Sprague-Dawley rats) and fasting protocols (6–8 hr pre-dose). Use LC-MS/MS for plasma quantification (LOQ: 0.1 ng/mL) with deuterated internal standards. Report parameters like Cmax (2–4 hr post-dose), t1/2 (1–2 hr), and bioavailability (~5% due to first-pass metabolism) across studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in Agomelatine’s efficacy data across different depression subtypes?

- Methodological Answer : Conduct stratified meta-analyses (PRISMA guidelines) to compare outcomes in atypical vs. melancholic depression. Adjust for covariates like baseline cortisol levels or sleep architecture (polysomnography data). For conflicting RCTs (e.g., Yu et al. vs. Kasap et al.), apply GRADE criteria to assess bias in blinding or dropout rates .

Q. What experimental strategies optimize Agomelatine’s receptor-binding assays for MT1/MT2 vs. 5-HT2C?

- Methodological Answer : Use radioligand displacement assays with [³H]-melatonin for MT1/MT2 (Ki: 0.06–0.27 nM) and [³H]-mesulergine for 5-HT2C (pKi: 6.2–6.4). Validate selectivity via CRISPR-edited cell lines (e.g., HEK-293 MT1-KO). Cross-verify functional activity with cAMP assays (MT1/MT2 inhibition) and IP1 accumulation (5-HT2C antagonism) .

Q. How should researchers design studies to investigate Agomelatine’s cardioprotective effects (e.g., MIRI) while controlling for off-target actions?

- Methodological Answer : In myocardial ischemia-reperfusion injury (MIRI) models, co-administer MPTP opener atractyloside (10 µM) to confirm mitochondrial permeability transition pore (MPTP) inhibition. Measure apoptosis markers (cytochrome C, cleaved caspase-3/9) via Western blot and correlate with GSK-3β phosphorylation (Ser9) using phospho-specific antibodies .

Q. What computational approaches are recommended for predicting Agomelatine’s off-target interactions in polypharmacy scenarios?

- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against CYP1A2/2C9 isoforms (major metabolizers) and hERG channels (proarrhythmic risk). Validate predictions with patch-clamp electrophysiology (hERG IC50) and hepatic microsome assays (CYP inhibition Ki) .

Q. Methodological Guidance for Data Analysis

Q. How to address variability in liver enzyme elevation (ALT/AST) observed in Agomelatine-treated cohorts?

- Methodological Answer : Perform longitudinal monitoring (baseline, 6/12/24 weeks) with stratified analysis by BMI and alcohol use. Apply mixed-effects models to distinguish drug-induced hepatotoxicity (DILI) from confounders. Use liver biopsy histopathology (when ethical) to confirm steatosis vs. inflammation .

Q. What statistical frameworks are suitable for integrating multi-omics data (transcriptomics, metabolomics) in Agomelatine mechanism studies?

属性

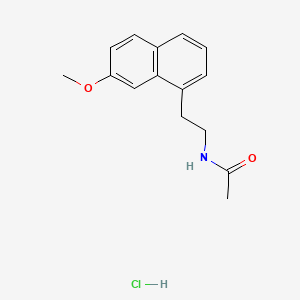

IUPAC Name |

N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2.ClH/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;/h3-7,10H,8-9H2,1-2H3,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVMEXOLMFNQPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。